molecular formula C22H16ClN3O2 B2559097 N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide CAS No. 899757-90-5

N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide

Cat. No. B2559097
CAS RN: 899757-90-5
M. Wt: 389.84
InChI Key: VQNYNWAVDHMHPC-UHFFFAOYSA-N
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Description

N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide, also known as CM-272, is a small molecule inhibitor that has shown promise in various scientific research applications. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.

Scientific Research Applications

Synthesis and Compound Development

Research has explored the synthesis of complex molecules involving quinazolinone derivatives, demonstrating the compound's role in creating novel structures with potential biological activities. For example, the synthesis of condensed triazines and oxo-s-triazines from dichloromethylene derivatives showcases the compound's utility in generating new chemical entities with distinct properties (Reimlinge, Billiau, & Lingier, 1976). Additionally, efforts have been made to develop water-soluble analogues of quinazolin-4-one antitumor agents, aiming to enhance their in vivo evaluation and potential therapeutic applications (Bavetsias et al., 2002).

Antimicrobial Activity

Several studies have synthesized and evaluated quinazolinone derivatives for their antimicrobial activities, indicating the compound's relevance in addressing bacterial and fungal infections. The creation of clubbed quinazolinone and 4-thiazolidinone derivatives exhibited in vitro antibacterial and antifungal activities, highlighting the compound's potential as a foundation for developing antimicrobial agents (Desai, Dodiya, & Shihora, 2011). Furthermore, the synthesis of new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones and their evaluation for antimicrobial activities affirm the compound's utility in generating effective antimicrobial agents (Patel & Shaikh, 2011).

properties

IUPAC Name

N-[2-chloro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN3O2/c1-14-24-19-10-6-5-9-17(19)22(28)26(14)16-11-12-18(23)20(13-16)25-21(27)15-7-3-2-4-8-15/h2-13H,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQNYNWAVDHMHPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)Cl)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide

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